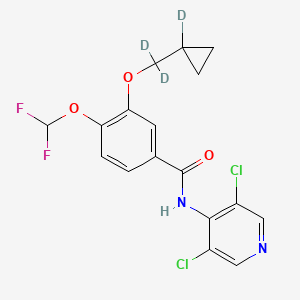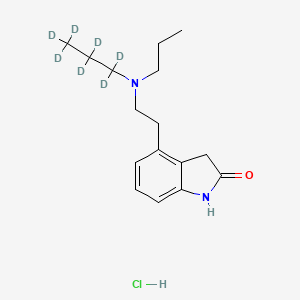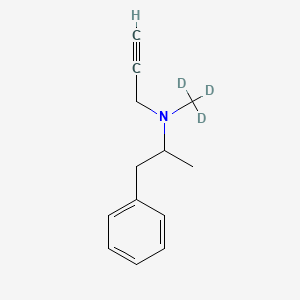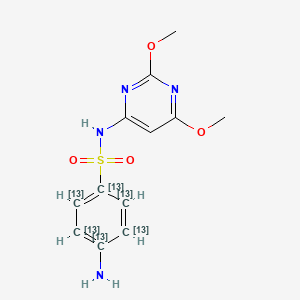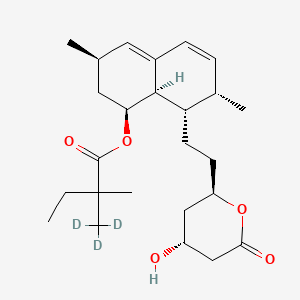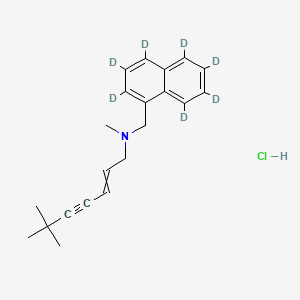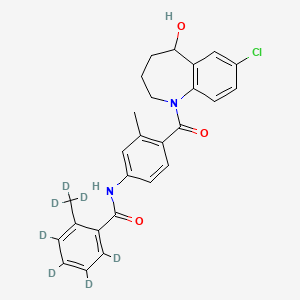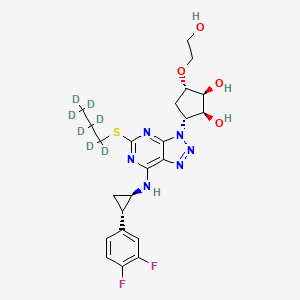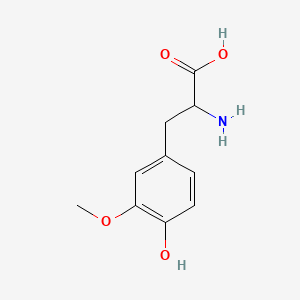
3-Méthoxytyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxytyrosine is a derivative of the amino acid tyrosine. It is known for its role as a metabolite of dopamine, a crucial neurotransmitter in the human brain. This compound is formed through the methylation of dopamine by the enzyme catechol-O-methyl transferase (COMT) . It is also referred to as 3-methoxy-4-hydroxyphenethylamine.
Applications De Recherche Scientifique
3-Methoxytyrosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It serves as a model compound to study enzyme-catalyzed methylation reactions.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
Target of Action
3-Methoxytyrosine, an active metabolite of L-DOPA , primarily targets the Trace Amine Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor expressed in the brain and known to regulate neurotransmission . It also interacts with Tumor Necrosis Factor Ligand Superfamily Member 12 (TWEAK) levels, influencing the risk of Primary Sclerosing Cholangitis (PSC) .
Mode of Action
3-Methoxytyrosine can induce behavioral effects in a dopamine-independent manner, partially mediated by TAAR1 . It activates TAAR1 receptors, causing cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This compound also mediates the pathway from TWEAK to PSC, correlating elevated TWEAK levels with increased 3-methoxytyrosine levels .
Biochemical Pathways
The primary biochemical pathway of 3-Methoxytyrosine involves its formation from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . It can further be metabolized by the enzyme monoamine oxidase (MAO) . The activation of TAAR1 by 3-Methoxytyrosine leads to the accumulation of cAMP and the phosphorylation of ERK and CREB, signaling events generally related to PKA-mediated cAMP accumulation .
Pharmacokinetics
It’s known that this compound is an active metabolite of l-dopa , suggesting it’s produced in the body during the metabolism of L-DOPA. Its solubility in various solvents suggests it may have good bioavailability .
Result of Action
The activation of TAAR1 by 3-Methoxytyrosine can induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine . In normal mice, the central administration of 3-Methoxytyrosine caused a temporary mild hyperactivity . Furthermore, it has been shown to have a causal relationship with TWEAK levels and PSC, with some mediation by 3-methoxytyrosine .
Action Environment
Given its role as a neuromodulator , it’s reasonable to assume that factors such as the overall health and genetic makeup of the individual, as well as external factors like diet and exposure to stress, could potentially influence its action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
3-Methoxytyrosine interacts with several enzymes and proteins. It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . This interaction involves the addition of a methyl group to L-DOPA, resulting in the formation of 3-Methoxytyrosine .
Cellular Effects
3-Methoxytyrosine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons . This suggests that 3-Methoxytyrosine may influence cell function and impact cellular signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-Methoxytyrosine exerts its effects through various mechanisms. It is known to activate the trace amine associated receptor 1 (TAAR1), leading to cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This indicates that 3-Methoxytyrosine can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxytyrosine can change over time. For instance, a study found that elevated 3-Methoxytyrosine concentrations were observed for 24 hours post-administration in a 12-horse administration study . This suggests that 3-Methoxytyrosine has a certain degree of stability and may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Methoxytyrosine can vary with different dosages in animal models. For instance, various doses of 3-Methoxytyrosine were administered to mice, and it was found that 3-Methoxytyrosine could induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .
Metabolic Pathways
3-Methoxytyrosine is involved in the metabolic pathway of L-DOPA, where it is formed via O-methylation by the enzyme COMT . This suggests that 3-Methoxytyrosine interacts with enzymes and cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
Given its formation from L-DOPA via O-methylation, it is likely that it interacts with transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
Given its role as a metabolite of L-DOPA and its ability to influence various cellular processes, it is likely that it is localized to specific compartments or organelles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methoxytyrosine can be synthesized through the methylation of tyrosine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate . The reaction typically occurs under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of 3-Methoxytyrosine may involve the use of more efficient and scalable methods. One such method includes the enzymatic methylation of tyrosine using COMT, which can be produced through recombinant DNA technology . This method offers higher specificity and yields compared to chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxytyrosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as tyrosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
3-Methoxytyramine: Another metabolite of dopamine with similar neuromodulatory effects.
3,4-Dimethoxyphenethylamine: A compound with structural similarities but different pharmacological properties.
L-DOPA: A precursor to dopamine with significant therapeutic applications in Parkinson’s disease.
Uniqueness: 3-Methoxytyrosine is unique due to its specific role as a dopamine metabolite and its interaction with TAAR1, which distinguishes it from other similar compounds. Its ability to modulate neuromodulatory pathways independently of dopamine makes it a compound of significant interest in neurological research .
Propriétés
Numéro CAS |
586954-09-8 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
214.23 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[4-hydroxy-3-(trideuteriomethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m1/s1/i1D3 |
Clé InChI |
PFDUUKDQEHURQC-ISLPBHIQSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@H](C(=O)O)N)O |
SMILES canonique |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
7636-26-2 (unlabelled) |
Synonymes |
3-(4-Hydroxy-3-methoxy-d3-phenyl)alanine; 3-(Methoxy-d3)-dl-tyrosine; 3-Methoxytyrosine-d3; 4-Hydroxy-3-(methoxy-d3)phenylalanine; DL-3-(Methoxy-d3)-4-hydroxyphenylalanine; DL-3-(Methoxy-d3)tyrosine; DL-3-O-(Methyl-d3)dopa; 3-O-Methyldopa d3 |
Étiquette |
Dopa Impurities |
Origine du produit |
United States |
Q1: What is 3-methoxytyrosine and how is it formed?
A1: 3-Methoxytyrosine (3-MT) is a metabolite of L-DOPA, a precursor to dopamine. It is formed through the O-methylation of L-DOPA by the enzyme catechol-O-methyltransferase (COMT). [, , , ]
Q2: What is the significance of 3-methoxytyrosine in L-DOPA therapy for Parkinson's disease?
A2: 3-MT is a major peripheral metabolite of L-DOPA. Elevated levels of 3-MT in plasma, CSF, and brain tissue have been observed in Parkinson's disease patients undergoing chronic L-DOPA therapy, particularly when co-administered with benserazide. [, ] This accumulation might impact L-DOPA bioavailability and efficacy. [] Some studies suggest that 3-MT levels could be used to monitor the efficacy of L-DOPA therapy. []
Q3: Does 3-methoxytyrosine compete with L-DOPA for transport into the brain?
A4: Research suggests that the persistent presence of 3-MT in the system, particularly after chronic L-DOPA and benserazide treatment, might lead to competition with L-DOPA for transport mechanisms across the blood-brain barrier. [] This competition could potentially impact L-DOPA's effectiveness in replenishing brain dopamine levels.
Q4: What insights have been gained from studying 3-methoxytyrosine levels in patients with familial dysautonomia?
A5: Studies involving patients with familial dysautonomia, a rare genetic disorder, have provided insights into noradrenaline synthesis. These patients exhibit decreased noradrenaline synthesis and a simultaneous increase in dopamine metabolism, evidenced by elevated levels of 3-MT and other dopamine metabolites. [] This observation suggests a shift in catecholamine metabolic pathways in this condition.
Q5: What analytical techniques are used to measure 3-methoxytyrosine levels?
A5: Various analytical methods are employed to quantify 3-MT levels in different biological samples. These include:
- High-performance liquid chromatography (HPLC) with electrochemical detection: This method offers high sensitivity and selectivity for detecting and quantifying 3-MT, even at low concentrations, in biological samples like plasma, CSF, and brain tissue. [, , ]
- Gas chromatography-mass spectrometry (GC-MS): This technique provides accurate identification and quantification of 3-MT based on its mass-to-charge ratio. It's particularly useful for analyzing urine samples and identifying metabolic changes associated with diseases like Alzheimer's disease. [, ]
- Liquid chromatography-mass spectrometry (LC-MS): This versatile technique offers high sensitivity and specificity, enabling the analysis of complex biological samples. It has been successfully used to identify 3-MT as a potential urinary biomarker for monitoring treatment response in neuroblastoma patients. [, ]
Q6: Can 3-methoxytyrosine serve as a biomarker for any diseases?
A6: Research suggests that 3-MT holds potential as a biomarker for various conditions:
- Parkinson's Disease: Monitoring 3-MT levels in plasma could offer insights into L-DOPA therapy effectiveness and potentially guide treatment adjustments. []
- Neuroblastoma: Elevated urinary 3-MT levels have been linked to a higher risk of recurrence or death in neuroblastoma patients, highlighting its potential as a non-invasive marker for treatment response monitoring. []
- Alzheimer's Disease: Altered 3-MT levels in urine, alongside other metabolic changes, have been observed in a transgenic mouse model of Alzheimer's disease. These findings suggest a potential link between 3-MT and the disease, warranting further investigation for its use in early diagnosis or monitoring disease progression. []
Q7: How is the specificity of the radioactivity in the 3-methoxytyrosine fractions checked?
A8: Radiopaper chromatography is utilized to ascertain the specificity of radioactivity within the 3-MT fractions. [] This technique helps ensure that the measured radioactivity accurately reflects the levels of 3-MT and not other radiolabeled compounds.
Q8: What is the molecular formula and weight of 3-methoxytyrosine?
A9: The molecular formula of 3-methoxytyrosine is C10H13NO4. Its molecular weight is 211.21 g/mol. [, ]
Q9: Can you describe the structure of 3-methoxytyrosine?
A9: 3-Methoxytyrosine is a derivative of tyrosine, an aromatic amino acid. It features:
Q10: How does the chemical structure of 3-methoxytyrosine relate to its properties and function?
A11: The specific chemical structure of 3-MT, with its methoxy group at position 3, distinguishes it from L-DOPA and influences its interaction with enzymes and transport systems. This structural difference contributes to its distinct metabolic pathway and role in various physiological processes. []
Q11: What are the key areas for future research on 3-methoxytyrosine?
A11: Despite advancements in understanding 3-MT, several research gaps remain:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


